2-Chloro-3-methylbutanoic acid
Description
Overview of α-Halogenated Carboxylic Acid Derivatives
α-Halogenated carboxylic acids are a specific subset where the halogen atom is positioned on the carbon atom adjacent to the carboxyl group (the α-carbon). This positioning significantly influences the reactivity of the molecule. The electron-withdrawing effect of the halogen increases the acidity of the carboxylic acid proton. More importantly, the α-halogen serves as a good leaving group in nucleophilic substitution reactions, making these compounds potent alkylating agents. wikipedia.org
The synthesis of α-halogenated carboxylic acids can be achieved through several methods. A common laboratory method is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves treating a carboxylic acid with a halogen in the presence of a phosphorus catalyst, such as phosphorus tribromide. jove.comjove.combritannica.com This reaction proceeds via the formation of an acyl halide, which then enolizes, allowing for α-halogenation. jove.comlibretexts.org Another approach involves the diazotization of amino acids in the presence of a halide, which can yield chiral 2-chloro carboxylic acids. wikipedia.org
α-Halogenated carboxylic acids and their derivatives, such as esters, are valuable intermediates in a variety of organic transformations. wikipedia.org They can undergo nucleophilic substitution to introduce a range of functional groups at the α-position. For example, reaction with ammonia (B1221849) can produce amino acids, and reaction with azides provides a route to α-azido acids. wikipedia.org Furthermore, α-haloesters are key reactants in the Darzens reaction, which forms α,β-epoxy esters (glycidic esters). wikipedia.org
Significance of 2-Chloro-3-methylbutanoic Acid within Chiral Pool Synthesis
Chiral pool synthesis is a strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. This compound, particularly its enantiomeric forms, is a significant building block within this approach. Its structural relationship to the amino acid valine makes it an accessible chiral synthon. mdpi.com
The synthesis of enantiomerically pure forms of this compound often starts from the corresponding enantiomers of valine. mdpi.com For instance, (R)-2-chloro-3-methylbutanoic acid can be synthesized from D-valine through a diazotization reaction, which proceeds with retention of stereochemistry. This process provides a direct route to a chiral molecule with a reactive C-Cl bond, ready for further synthetic manipulations.
The utility of this compound in chiral pool synthesis is demonstrated in its application as a precursor for the synthesis of other chiral molecules. chemimpex.com For example, it is used in the preparation of chiral herbicides and pharmaceuticals. chemimpex.com The presence of the chloro group at the chiral center allows for stereospecific nucleophilic substitution reactions, enabling the construction of more complex chiral structures with a high degree of stereochemical control.
Historical Context of α-Chloro Carboxylic Acid Applications
The study and application of α-chloro carboxylic acids have a long history, dating back to the 19th century. One of the earliest and most prominent examples is chloroacetic acid (monochloroacetic acid), first prepared in 1843 by the French chemist Félix LeBlanc. vedantu.comwikipedia.org Its synthesis was further refined by others, and it quickly became a valuable industrial chemical. vedantu.comwikipedia.org
Historically, chloroacetic acid has been used on a large scale for the production of carboxymethyl cellulose (B213188) (CMC) and carboxymethyl starch, which are used as thickening agents. wikipedia.orgwikipedia.org It also serves as a key intermediate in the synthesis of numerous other compounds. For instance, it is a precursor to several important phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). wikipedia.org Additionally, it is used in the production of the insecticide dimethoate (B1670662) and the PVC stabilizer thioglycolic acid. vedantu.comwikipedia.org
The reactivity of the C-Cl bond in α-chloro carboxylic acids has been exploited in a wide range of organic syntheses. wikipedia.org This historical foundation has paved the way for the development and application of more complex α-chloro carboxylic acids, like this compound, in more specialized areas such as asymmetric synthesis and the development of modern pharmaceuticals and agrochemicals. chemimpex.com
Stereochemical Considerations and Enantiomeric Forms of this compound
This compound possesses a chiral center at the second carbon atom, the one bearing the chlorine atom. cymitquimica.com This gives rise to two non-superimposable mirror images, known as enantiomers. These enantiomers have identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light and their biological activity.
(R)-2-Chloro-3-methylbutanoic Acid
(R)-2-Chloro-3-methylbutanoic acid is one of the two enantiomers of this compound. chemshuttle.comcymitquimica.com It can be synthesized from D-valine, the (R)-enantiomer of valine, through a diazotization reaction with sodium nitrite (B80452) and hydrochloric acid, which preserves the stereochemistry at the α-carbon. mdpi.com This enantiomer is a valuable chiral building block in its own right, used in the synthesis of specific stereoisomers of more complex molecules. mdpi.com
(S)-2-Chloro-3-methylbutanoic Acid
(S)-2-Chloro-3-methylbutanoic acid is the other enantiomer. chemimpex.comcymitquimica.com It is often synthesized from L-valine, the naturally more abundant enantiomer of valine. This enantiomer is particularly significant in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. chemimpex.com It serves as a precursor in the synthesis of various biologically active compounds, including herbicides and molecules targeting metabolic pathways. chemimpex.com The high purity and stability of (S)-2-chloro-3-methylbutanoic acid are crucial for its use in these applications. chemimpex.com
Racemic Mixtures and Resolution Strategies
When this compound is synthesized without chiral control, it is formed as a racemic mixture, an equal mixture of the (R) and (S) enantiomers. mdpi.com Such a mixture is optically inactive because the optical rotations of the two enantiomers cancel each other out. libretexts.org
For applications where a single enantiomer is required, the racemic mixture must be resolved. Several strategies can be employed for this purpose:
Classical Resolution: This method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as an optically active amine. libretexts.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. mdpi.comlibretexts.org Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the pure enantiomers of the carboxylic acid. libretexts.org
Enzymatic Resolution: This technique utilizes the stereospecificity of enzymes, such as lipases or esterases. For example, a racemic mixture of this compound can be esterified in the presence of a lipase (B570770). The enzyme will selectively catalyze the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid. The resulting ester and acid can then be separated. Kinetic resolution using a lipase like Candida antarctica Lipase B can achieve high enantiomeric excess.
Chiral Chromatography: This method involves passing the racemic mixture through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTJFSPKEIAZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019537 | |
| Record name | 2-chloro-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921-08-4 | |
| Record name | NSC227889 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Reaction Pathways of 2 Chloro 3 Methylbutanoic Acid
Chemo- and Stereoselective Synthesis from Chiral Precursors
The synthesis of specific enantiomers of 2-chloro-3-methylbutanoic acid often relies on the use of chiral precursors to guide the stereochemical outcome of the reaction. Amino acids, with their inherent chirality, serve as excellent starting materials for this purpose.
Synthesis from D-Valine via Diazotization and Halogenation for (R)-2-Chloro-3-methylbutanoic Acid
The synthesis of (R)-2-chloro-3-methylbutanoic acid can be achieved starting from D-valine. mdpi.com This process involves the diazotization of the amino group of D-valine, followed by a halogenation step. mdpi.com The reaction of D-valine with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, generates a diazonium salt intermediate. mdpi.com This intermediate is then subjected to halogenation, where the diazonium group is replaced by a chlorine atom, yielding (R)-2-chloro-3-methylbutanoic acid. mdpi.com This method is advantageous as it often proceeds with retention of the original stereochemistry of the chiral precursor.
A typical procedure involves dissolving D-valine in an acidic solution and cooling it to low temperatures, usually between 0 and 5°C. orgsyn.org A solution of sodium nitrite is then added dropwise while maintaining the low temperature to control the reaction rate and minimize side reactions. orgsyn.org After the diazotization is complete, the reaction mixture is allowed to warm to room temperature. orgsyn.org The resulting product can then be extracted and purified. orgsyn.org
Table 1: Synthesis of (R)-2-Chloro-3-methylbutanoic Acid from D-Valine
| Step | Reagents and Conditions | Purpose |
| Diazotization | D-Valine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0-5°C | Formation of a diazonium salt intermediate from the amino group of D-valine. |
| Halogenation | In situ reaction of the diazonium salt | Replacement of the diazonium group with a chlorine atom to form the final product. |
| Workup | Extraction with an organic solvent (e.g., diethyl ether), drying, and purification (e.g., distillation) | Isolation and purification of (R)-2-chloro-3-methylbutanoic acid. |
Synthesis from L-Valine for (S)-2-Chloro-3-methylbutanoic Acid
Similarly, the (S)-enantiomer, (S)-2-chloro-3-methylbutanoic acid, is synthesized from L-valine using the same diazotization and halogenation methodology. orgsyn.org The stereochemistry of the starting L-valine is retained throughout the reaction sequence, leading to the formation of the (S)-product. The reaction conditions, including the use of sodium nitrite and hydrochloric acid at low temperatures, are analogous to the synthesis of the (R)-enantiomer from D-valine. mdpi.comorgsyn.org This stereospecific synthesis is crucial for applications where a single enantiomer is required. A patent has described a synthesis process starting from L-valine to produce D-2-aminoxy-3-methylbutyric acid, which involves a diazotization hydrolysis step. google.com
Role of α-Lactone Intermediates in Stereochemical Retention
The retention of stereochemistry observed during the synthesis of this compound from valine is attributed to the formation of a transient α-lactone intermediate. Following the formation of the diazonium salt, an intramolecular nucleophilic attack by the carboxylate group on the carbon bearing the diazonium group can occur. This leads to the formation of a highly strained, three-membered α-lactone ring with the expulsion of nitrogen gas.
Employing Kinetic Resolution with Lipases for Enantiomeric Enrichment
While synthesis from chiral precursors provides a good level of stereoselectivity, further enhancement of the enantiomeric purity can be achieved through kinetic resolution. This technique utilizes enzymes, most commonly lipases, to selectively react with one enantiomer in a racemic or enantiomerically enriched mixture, leaving the other enantiomer unreacted. jocpr.comunipd.it
For this compound, kinetic resolution can be employed to increase the enantiomeric excess (ee) of the desired enantiomer. For instance, if a synthesis yields a mixture of (R)- and (S)-2-chloro-3-methylbutanoic acid, a lipase (B570770) can be used to selectively catalyze the esterification or hydrolysis of one of the enantiomers. This results in the separation of the two enantiomers, as one is converted into a different chemical species (an ester or an alcohol), which can then be separated from the unreacted enantiomer by standard purification techniques. The choice of lipase and reaction conditions, such as the solvent and acyl donor, is critical for achieving high enantioselectivity. muni.cz For example, Candida antarctica Lipase B is a commonly used lipase for such resolutions.
Classical Halogenation Approaches to Butanoic Acid Derivatives
Beyond stereoselective methods, classical halogenation techniques can also be applied to butanoic acid derivatives, although these methods typically result in racemic mixtures if the starting material is not chiral.
Chlorination of 3-Methylbutanoic Acid
The direct chlorination of 3-methylbutanoic acid is a potential route to produce chloro-3-methylbutanoic acid isomers. However, this method often lacks selectivity and can lead to a mixture of products, including this compound and other chlorinated derivatives. tandfonline.comtandfonline.com The reaction typically involves treating 3-methylbutanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). vulcanchem.com These reagents can facilitate the formation of an acyl chloride intermediate, which may then undergo further reactions. vulcanchem.com
The conditions for such chlorinations can influence the product distribution. For instance, radical chlorination using chlorine gas (Cl₂) under UV light would likely lead to a mixture of chlorinated products at various positions on the carbon chain. In some contexts, such as the investigation of chlorination by-products in water treatment, the formation of compounds like 2,2-dichloro-3-methylbutanoic acid from the aqueous chlorination of proteins (which can contain valine residues) has been observed. tandfonline.comtandfonline.com
Application of Thionyl Chloride (SOCl₂) as a Chlorinating Agent
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, and the use of thionyl chloride (SOCl₂) is a common method to achieve this. smolecule.comvulcanchem.com In the case of 3-methylbutanoic acid, reaction with thionyl chloride can be employed to introduce a chlorine atom, leading to the formation of the corresponding acid chloride. smolecule.com This process is a key step in the synthesis of various derivatives. For instance, the oxidation of 2-chloro-3-methylbutan-1-ol (B14636094) with a suitable oxidizing agent yields this compound, which can then be further functionalized. vulcanchem.com
Reaction with Oxalyl Chloride for Acyl Chloride Formation
Similar to thionyl chloride, oxalyl chloride is another effective reagent for the preparation of acyl chlorides from carboxylic acids. google.com The reaction of a carboxylic acid with oxalyl chloride typically proceeds under mild conditions to yield the corresponding acyl chloride. google.compearson.com This method is often preferred when sensitive functional groups are present in the molecule due to the volatile nature of the byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride). The mechanism involves the formation of a mixed anhydride (B1165640) intermediate, which then undergoes nucleophilic acyl substitution by the chloride ion. pearson.com
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom in this compound is susceptible to nucleophilic attack, allowing for a variety of substitution reactions. smolecule.com This reactivity is a cornerstone of its utility as a synthetic intermediate.
Substitution with Hydroxide (B78521) Ions to Form 3-Methylbutanoic Acid
The chlorine atom can be displaced by a hydroxide ion (OH-) in a nucleophilic substitution reaction to yield 3-methylbutanoic acid. smolecule.com This reaction represents a hydrolysis process where the halogen is replaced by a hydroxyl group.
Reaction with Amines for Amidation
This compound can react with amines to form amides. smolecule.com This amidation process is a crucial reaction for the synthesis of a wide range of compounds with potential biological activity. quizlet.comlibretexts.org The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride derivative of this compound. libretexts.org
Ammonolysis Kinetics and Mechanism Studies
The reaction of α-chloro aliphatic acids, such as this compound, with aqueous ammonia (B1221849) (ammonolysis) has been the subject of kinetic studies to elucidate the reaction mechanism. oup.com Research has shown that the ammonolysis and hydrolysis of these compounds occur competitively. oup.com The rate of ammonolysis is influenced by both inductive and steric effects of the substituents on the α-carbon. oup.com For this compound, the steric hindrance from the isopropyl group plays a significant role in the reaction kinetics. oup.com The reaction is considered a borderline case between Sₙ1 and Sₙ2 mechanisms. oup.com
Table 1: Product Ratios in the Ammonolysis of α-Chloro Aliphatic Acids oup.com
| α-Chloro Aliphatic Acid | Products | Product Ratio |
| α-chloropropionic acid | α-aminopropionic acid : α-hydroxypropionic acid | 83 : 17 |
| α-chlorobutyric acid | α-aminobutyric acid : α-hydroxybutyric acid | 73 : 27 |
| 2-chloro-3-methylbutyric acid | 2-amino-3-methylbutyric acid : 2-hydroxy-3-methylbutyric acid | 39 : 61 |
| α-chloroisobutyric acid | α-aminoisobutyric acid : α-hydroxyisobutyric acid | 14 : 86 |
This interactive table is based on data from a study on the ammonolysis of α-chloro aliphatic acids. oup.com
Transition State Analysis in Nucleophilic Substitution
The transition state in nucleophilic substitution reactions of haloalkanes is a critical factor in determining the reaction mechanism and rate. libretexts.orguzh.ch For an Sₙ2 reaction, the transition state involves a trigonal bipyramidal geometry where the nucleophile attacks from the backside relative to the leaving group. libretexts.org Steric hindrance around the reaction center can significantly affect the stability of this transition state and, consequently, the reaction rate. uzh.ch In the case of this compound, the bulky isopropyl group adjacent to the chlorinated carbon creates steric hindrance, which can influence the transition state energy of nucleophilic substitution reactions. oup.com Computational methods, such as Density Functional Theory (DFT), can be used to model and analyze the transition states of these reactions, providing insights into their energetics and stereoelectronic effects. vulcanchem.com
Carboxylic Acid Functional Group Reactions
The carboxylic acid moiety of this compound is a primary site for chemical modification, enabling the synthesis of various derivatives through established reaction pathways.
Esterification with Alcohols in the Presence of Acid Catalysts
This compound readily undergoes esterification when reacted with alcohols in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction, known as Fischer esterification, is a nucleophilic acyl substitution where the alcohol acts as the nucleophile. libretexts.orgchemguide.co.uk The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com This method is applicable to a wide range of primary and secondary alcohols. evitachem.comuniversalclass.com
Table 1: Representative Esterification Reactions
| Alcohol | Catalyst | Product |
|---|---|---|
| Methanol | H₂SO₄ | Methyl 2-chloro-3-methylbutanoate |
| Ethanol | H₂SO₄ | Ethyl 2-chloro-3-methylbutanoate |
| Propan-1-ol | TsOH | Propyl 2-chloro-3-methylbutanoate |
Formation of Anhydrides
This compound can be converted into its corresponding symmetric anhydride, 2-chloro-3-methylbutanoic anhydride. This transformation typically involves a dehydration reaction, where two molecules of the carboxylic acid are coupled with the removal of one molecule of water. A Chinese patent describes a method for preparing symmetric anhydrides from low-carbon chain carboxylic acids. google.comgoogle.com In a process analogous to the examples provided, this compound can be treated with a suitable dehydrating agent. The patent reports the successful synthesis of this compound anhydride with a yield of 87.1% and a purity of 97.6% as determined by gas chromatography (GC). google.comgoogle.com
Table 2: Synthesis of 2-Chloro-3-methylbutanoic Anhydride
| Reactant | Product | Yield | Purity (GC) |
|---|---|---|---|
| This compound | 2-Chloro-3-methylbutanoic anhydride | 87.1% | 97.6% |
Derivatization for Complex Molecular Architectures
The strategic combination of functional groups in this compound allows for its use as a precursor in the synthesis of more elaborate molecules, including key chiral intermediates.
Synthesis of 2-Chloro-3-methylbutan-1-ol via Reduction
The carboxylic acid group of this compound can be selectively reduced to a primary alcohol, yielding 2-chloro-3-methylbutan-1-ol. This transformation is effectively achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). nih.govvulcanchem.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with water. vulcanchem.comwikipedia.org The mechanism involves the transfer of hydride ions (H⁻) from the aluminohydride complex to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com An aldehyde is formed as an intermediate, but it is immediately reduced further to the primary alcohol. libretexts.org A subsequent aqueous workup is necessary to protonate the resulting alkoxide and isolate the alcohol product. libretexts.org This reduction is a key step in multi-step synthetic sequences. nih.govmdpi.com
Table 3: Reduction of this compound
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| (R)-2-Chloro-3-methylbutanoic acid | Lithium aluminum hydride (LiAlH₄) | Anhydrous Ether/THF | (R)-2-Chloro-3-methylbutan-1-ol |
Conversion to (S)-2-Isopropyloxirane via Base-Promoted Cyclization
A notable application of the derivatives of this compound is in the stereospecific synthesis of epoxides. Specifically, (R)-2-chloro-3-methylbutan-1-ol, obtained from the reduction of (R)-2-chloro-3-methylbutanoic acid, can be converted to (S)-2-isopropyloxirane. nih.govmdpi.com This reaction is an intramolecular Williamson ether synthesis. scribd.com Treatment of the chlorohydrin with a base, such as potassium hydroxide, promotes the deprotonation of the hydroxyl group to form an alkoxide. orgsyn.org This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom in an Sₙ2 reaction, which displaces the chloride ion and forms the three-membered oxirane ring. scribd.com This cyclization proceeds with an inversion of configuration at the carbon bearing the chlorine atom, leading to the (S)-enantiomer of the epoxide from the (R)-chlorohydrin. nih.govmdpi.com
Knoevenagel Condensation for Advanced Heterocyclic Synthesis
While direct Knoevenagel condensation with this compound is not typical, its derivatives are valuable substrates for this carbon-carbon bond-forming reaction, which is instrumental in synthesizing a variety of heterocyclic compounds. mdpi.comresearchgate.netorganic-chemistry.org The Knoevenagel condensation involves the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. organic-chemistry.org
To be used in this context, this compound would first be converted into a more suitable derivative, such as an amide or an ester. For instance, a derivative like 3-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)-butanoic acid, which is structurally related, has been used in Knoevenagel condensations with aldehydes to synthesize complex thiazolidinone-based heterocyclic scaffolds. researchgate.netnanobioletters.com In a plausible synthetic route, the activated derivative of this compound could react with a suitable dicarbonyl or cyano-carbonyl compound in the presence of a catalyst like piperidine (B6355638) or sodium acetate (B1210297) to build the backbone of various heterocyclic systems. nanobioletters.com
Formation of Prodrugs via Esterification for Enhanced Bioavailability
The strategic modification of bioactive molecules into prodrugs is a cornerstone of medicinal chemistry, aimed at overcoming pharmaceutical and pharmacokinetic barriers, such as poor aqueous solubility, chemical instability, and low bioavailability. For carboxylic acid-containing compounds like this compound, esterification is a common and effective prodrug strategy. scirp.org This approach involves masking the polar carboxyl group with a lipophilic ester moiety, which can enhance membrane permeability and facilitate absorption. scirp.org The ester linkage is designed to be stable chemically but labile enzymatically, allowing for cleavage by endogenous esterases in the plasma or target tissues to release the active parent drug. scirp.org
The carboxyl group of this compound makes it a suitable candidate for the synthesis of esterase-activated prodrugs. This functional group allows for coupling with various promoieties, such as alcohols or nucleosides, to improve the bioavailability of a parent drug molecule. One notable method for this transformation is the Steglich esterification, which is a mild and efficient method for forming esters from carboxylic acids and alcohols.
The rationale behind converting a drug into an ester prodrug is to increase its lipophilicity. scirp.org Enhanced lipophilicity can lead to improved passage through the lipid-rich cell membranes of the gastrointestinal tract, thereby increasing oral bioavailability. scirp.org Once absorbed into the systemic circulation, the ester bond of the prodrug is hydrolyzed by plasma esterases, releasing the active carboxylic acid derivative and an alcohol fragment, which should ideally be non-toxic. scirp.org
Research into ester prodrugs often involves synthesizing a series of esters with varying promoieties and evaluating their physicochemical properties, chemical stability, and enzymatic hydrolysis rates. For instance, the stability of the ester prodrugs would be assessed in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 7.4) to determine their viability for oral administration. science.gov Furthermore, the rate of hydrolysis in 80% human plasma is a critical parameter to ensure that the prodrug is converted to the active drug at an appropriate rate in the body. science.gov
Below is a representative data table illustrating the type of findings that would be expected from research into ester prodrugs of a hypothetical parent drug (Drug X) formed with this compound.
Table 1: Physicochemical and Pharmacokinetic Properties of Hypothetical Prodrugs
| Compound | Promoieties Attached to Drug X | LogP | Aqueous Solubility (µg/mL) | In Vitro Hydrolysis t½ in Human Plasma (min) | Oral Bioavailability (%) |
|---|---|---|---|---|---|
| Drug X | - | 1.5 | 50 | - | 15 |
| Prodrug 1 | This compound | 3.2 | 10 | 45 | 65 |
| Prodrug 2 | Ethyl 2-chloro-3-methylbutanoate | 3.8 | 5 | 60 | 72 |
| Prodrug 3 | Isopropyl 2-chloro-3-methylbutanoate | 4.1 | 2 | 90 | 78 |
This table is illustrative and provides hypothetical data for educational purposes.
The data in the table demonstrates a common trend observed in prodrug research: an increase in lipophilicity (LogP) corresponds to a decrease in aqueous solubility but a significant enhancement in oral bioavailability. The half-life (t½) of hydrolysis in human plasma indicates the rate at which the prodrug is converted back to the active drug. A well-designed prodrug will have a hydrolysis rate that is fast enough to ensure timely release of the active compound but not so rapid that it gets cleaved before reaching the systemic circulation.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Chloro-3-methylbutanoic acid, offering detailed insights into its proton and carbon environments.
¹H NMR for Structural Integrity and α-Proton Environment
Proton NMR (¹H NMR) is crucial for confirming the structural integrity of this compound by identifying the chemical shifts and coupling patterns of its protons. A key diagnostic signal is that of the α-proton, the hydrogen atom attached to the same carbon as the chlorine atom. The electron-withdrawing nature of the adjacent chlorine and carboxylic acid groups deshields this proton, causing its resonance to appear downfield.
Research indicates that the chemical shift (δ) for this α-proton is typically observed in the range of 4.1–4.3 ppm. The multiplicity of this signal provides further structural information. It appears as a doublet due to coupling with the single proton on the adjacent β-carbon. The integration of the ¹H NMR signals confirms the ratio of protons in different chemical environments within the molecule. docbrown.info
Table 1: Indicative ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| α-H (CH-Cl) | 4.1 - 4.3 | Doublet (d) |
| β-H (CH-CH₃) | Variable | Multiplet (m) |
| γ-CH₃ | Variable | Doublet (d) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
¹³C NMR for Carbon Skeleton Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, confirming the carbon skeleton's structure.
The carbonyl carbon of the carboxylic acid group is characteristically found at the low-field end of the spectrum, typically around 170-180 ppm. The α-carbon, directly bonded to the electronegative chlorine atom, is also significantly deshielded. The signals for the β-carbon and the two equivalent γ-methyl carbons appear at higher fields. While specific data for this compound is not abundant in the provided search results, typical shifts for analogous structures can be inferred. For instance, in similar chlorinated aldehydes, the carbonyl carbon appears around 200 ppm, and the chlorine-substituted carbon is also found at a lower field.
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Estimated Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~170 - 180 |
| α-Carbon (C-Cl) | ~60 - 70 |
| β-Carbon (CH) | ~30 - 40 |
Note: These are estimated values based on general principles and data for similar compounds.
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound possesses a chiral center at the α-carbon, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, particularly in pharmaceutical and biological research. Chiral chromatography is the definitive method for assessing enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of the enantiomers of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Commonly used CSPs for the resolution of acidic compounds include those based on macrocyclic glycopeptides like teicoplanin or polysaccharide derivatives. The separation mechanism often involves a combination of interactions such as ion-exchange, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. chiraltech.com For acidic compounds, the mobile phase is often a polar organic solvent like methanol, sometimes with acidic and basic additives to facilitate ionic interactions. chiraltech.com The use of normal-phase HPLC with specific chiral columns, such as the Sumichiral OA-2500-I, has also been effective for separating enantiomers of various compounds. jfda-online.com
Chiral Gas Chromatography (GC) with Cyclodextrin-based Columns
Chiral Gas Chromatography (GC) offers another robust method for enantiomeric separation, particularly for volatile compounds or those that can be derivatized to become volatile. For the analysis of 2-chloroalkanoic acids, including this compound, capillary GC with chiral stationary phases is highly effective. orgsyn.org
Cyclodextrin-based columns are prominent in this field. gcms.cz These CSPs, such as permethylated β-cyclodextrin, create a chiral environment within the column. orgsyn.org The enantiomers of the analyte partition differently into the chiral selector, leading to their separation. The mechanism can involve inclusion complex formation, where one enantiomer fits better into the cyclodextrin (B1172386) cavity, or surface interactions. sigmaaldrich.comresearchgate.net For carboxylic acids, derivatization into esters or amides, for example, is often performed prior to analysis to improve volatility and chromatographic performance. orgsyn.org High-efficiency capillary GC can determine enantiomeric purity with high sensitivity, detecting even small percentages of the minor enantiomer. orgsyn.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information on the molecular weight and structural features of this compound through fragmentation analysis. The molecular formula of this compound is C₅H₉ClO₂, corresponding to a molecular weight of approximately 136.58 g/mol . chemsrc.comchemscene.com
In a mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be present at two mass units higher than the molecular ion peak, with an intensity of about one-third of the M⁺ peak. docbrown.info This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| (S)-valine |
| Sodium nitrite (B80452) |
| Hydrochloric acid |
| Dichloromethane |
| 3-methylbutanoic acid |
| 2-chloro-3-methylbutanol |
| 2-chloro-3-methylpentanoic acid |
| Teicoplanin |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the identification of functional groups within a molecule. In the context of this compound, FTIR analysis provides definitive evidence for its key structural features, primarily the carboxylic acid group and the carbon-chlorine bond. The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of these groups.
The most prominent feature in the FTIR spectrum of a carboxylic acid is the broad absorption band resulting from the O-H stretching vibration of the hydroxyl group, which typically appears in the region of 3300-2500 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding between the acid molecules. Another key indicator is the intense absorption peak from the carbonyl (C=O) group's stretching vibration, which is expected to be observed around 1700-1720 cm⁻¹. The exact position can be influenced by the hydrogen bonding environment.
Furthermore, the presence of the chlorine atom introduces a C-Cl stretching vibration. Aliphatic chloro compounds typically show a C-Cl stretch in the 800-600 cm⁻¹ region. The spectrum will also display characteristic C-H stretching and bending vibrations from the isopropyl and methine groups. For instance, research on derivatives has identified significant peaks, such as those around 2980 cm⁻¹ and 1740 cm⁻¹, corresponding to C-H and C=O stretches, respectively. google.com The collective analysis of these absorption bands allows for a comprehensive confirmation of the compound's functional group composition. tandfonline.comresearchgate.net
Table 1: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) |
| C-H Stretch | Alkyl (CH, CH₃) | 2980 - 2870 |
| C=O Stretch | Carboxylic Acid | 1720 - 1700 |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 |
| C-Cl Stretch | Alkyl Halide | 800 - 600 |
X-Ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, which possesses stereogenic centers, single-crystal X-ray diffraction is the gold standard for unambiguously establishing its absolute configuration. This technique goes beyond mere structural confirmation, providing detailed insights into bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The absolute configuration of a chiral molecule is determined by analyzing the anomalous scattering (or dispersion) of X-rays by the atoms. thieme-connect.demdpi.com This effect, which is particularly measurable for heavier atoms like chlorine, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer), a task not routinely possible with other methods. thieme-connect.demdpi.com
Table 2: Representative Crystallographic Data Parameters
| Parameter | Description | Example Value |
| Crystal System | The crystal system to which the compound belongs. | Triclinic |
| Space Group | The symmetry group of the crystal structure. | P1 |
| Z | The number of molecules in the unit cell. | 2 |
| Flack Parameter | A value used to confirm the absolute structure of a chiral crystal. mdpi.com | 0.02(3) |
| C-Cl Bond Length | The measured distance between the carbon and chlorine atoms. | 1.792(4) Å |
| O-H···O Bond Distance | The distance of the hydrogen bond in a carboxylic acid dimer. | 2.650(6) Å |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage composition of a pure chemical compound. For this compound, this technique is employed to validate its empirical and molecular formula, C₅H₉ClO₂. By quantitatively measuring the percentage of carbon (C), hydrogen (H), and chlorine (Cl), researchers can confirm the elemental makeup of a synthesized sample.
The process involves combusting a small, precisely weighed amount of the substance under controlled conditions. The resulting combustion products (carbon dioxide, water, and hydrogen chloride) are collected and measured, allowing for the calculation of the original mass percentages of each element. The experimentally determined percentages are then compared against the theoretically calculated values derived from the molecular formula. A close agreement, typically within a margin of ±0.3% to ±0.4%, provides strong evidence for the sample's purity and confirms its elemental composition.
Table 3: Theoretical vs. Experimental Elemental Composition of C₅H₉ClO₂
| Element | Molecular Weight ( g/mol ) | Theoretical Mass % | Experimental Mass % (Typical) |
| Carbon (C) | 12.01 | 43.97% | 43.85% |
| Hydrogen (H) | 1.008 | 6.64% | 6.69% |
| Chlorine (Cl) | 35.45 | 25.96% | 25.81% |
| Oxygen (O) | 16.00 | 23.43% (by difference) | - |
Differential Scanning Calorimetry (DSC) for Polymorphism and Phase Behavior
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is extensively used to investigate the thermal properties of materials, including melting point, glass transitions, and crystallization events. tandfonline.comresearchgate.net A critical application of DSC in pharmaceutical and materials research is the detection and characterization of polymorphism—the ability of a compound to exist in two or more different crystalline forms. tainstruments.comgoogle.com
Different polymorphs of a substance can have distinct physical properties, and DSC is highly sensitive to the thermal transitions that differentiate them. A DSC thermogram of a polymorphic sample might show complex behavior, such as multiple melting endotherms, or an endotherm followed by a recrystallization exotherm and a subsequent melting endotherm at a higher temperature. tainstruments.com This indicates that a metastable form melts, recrystallizes into a more stable form, and then the stable form melts. tainstruments.com
The heating rate used in a DSC experiment can be a crucial parameter; varying the rate can help to separate overlapping thermal events or to prevent a transition from a metastable to a stable form during the scan, thereby allowing the detection of the metastable form. tainstruments.com In studies of materials derived from similar chiral acids, DSC has been essential for characterizing complex phase behaviors, such as the transitions between different liquid crystalline phases (e.g., smectic A, smectic C) in polymers. tandfonline.comacs.org
Table 4: Illustrative DSC Data for a Hypothetical Polymorphic Sample
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
| Endotherm | 75.2 | 78.5 | 45.1 | Melting of Polymorph I (metastable form) |
| Exotherm | 82.1 | 85.3 | -28.6 | Recrystallization into Polymorph II |
| Endotherm | 94.6 | 97.8 | 60.5 | Melting of Polymorph II (stable form) |
Computational Chemistry and Mechanistic Elucidation
Density Functional Theory (DFT) Calculations for Spectral Data and Reactivity Predictionsbenchchem.com
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-Chloro-3-methylbutanoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can predict spectroscopic data and explore reaction pathways. These calculations help resolve ambiguities in experimental data by comparing them with theoretically derived values, such as calculated NMR shifts.
The structure of this compound features an electrophilic carbon atom bonded to a chlorine atom, making it a substrate for nucleophilic substitution reactions. reddit.com The presence of the electron-withdrawing chlorine atom enhances the reactivity of this carbon center toward nucleophiles. DFT calculations can quantify this reactivity by mapping the electrostatic potential to identify electron-poor regions susceptible to nucleophilic attack and by analyzing the frontier molecular orbitals. The chlorine atom can be displaced by various nucleophiles, such as hydroxide (B78521) ions, to yield substituted products.
Computational methods can predict the favorability of different reaction pathways by comparing the activation energies for competing mechanisms, such as the SN1 and SN2 pathways. For a secondary halide like this compound, both pathways are theoretically possible, and computational modeling helps determine which is more likely under specific conditions. reddit.comwordpress.com
The SN2 (bimolecular nucleophilic substitution) reaction is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com Computational modeling is uniquely suited to locate and characterize the high-energy transition state of this process, which cannot be isolated experimentally. schrodinger.com For this compound, the SN2 transition state would feature a pentacoordinate carbon atom with a trigonal bipyramidal geometry. masterorganicchemistry.com
Using software like Gaussian, researchers can perform a transition state search to find the geometry of this fleeting structure and calculate its energy. github.io The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. A lower calculated activation energy implies a faster reaction.
Table 1: Hypothetical DFT-Calculated Parameters for an SN2 Reaction
| Parameter | Description | Illustrative Value |
|---|---|---|
| Reactant Complex Energy | Energy of the initial state (nucleophile and substrate) | -450.12 Hartrees |
| Transition State (TS) Energy | Maximum energy point along the reaction coordinate | -450.09 Hartrees |
| Activation Energy (Ea) | Energy barrier for the reaction (TS Energy - Reactant Energy) | +18.8 kcal/mol |
| Reaction Energy (ΔErxn) | Energy difference between products and reactants | -5.7 kcal/mol |
Predicting Reactivity in Nucleophilic Substitution Reactions
Molecular Docking and Molecular Dynamics Simulationsbenchchem.com
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule, such as a derivative of this compound, might bind to a biological target, like an enzyme or receptor. Docking predicts the preferred orientation of the molecule when bound to the target, while MD simulations provide insight into the stability of the complex and the specific interactions over time.
For instance, in a study of a complex derivative, 2-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid, docking simulations were used to model its interaction with the enzyme Topoisomerase II. uj.edu.pl The simulations identified key binding interactions, including:
Hydrogen Bonding: The rhodanine (B49660) core of the molecule formed a hydrogen bond with an Arginine residue (Arg503), and the valine residue portion bonded with a deoxythymidine nucleotide (DT9). uj.edu.pl
Lipophilic Interactions: The molecule's "head" was positioned between nucleosides through Pi-Pi stacking forces. uj.edu.pl
These simulations are crucial in medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. uj.edu.pl
Thermodynamic Cycle Calculations for pKa Prediction
The acidity of a compound, quantified by its pKa value, is a fundamental chemical property. Computational chemistry offers methods to predict pKa values, often with accuracy approaching experimental measurements. One of the most robust methods involves the use of a thermodynamic cycle (also known as a Born-Haber cycle). nih.gov
This approach avoids the significant errors associated with calculating the free energy of a solvated proton directly. nih.gov Instead, it breaks down the deprotonation in solution into several steps that are more amenable to accurate calculation:
Gas-phase deprotonation energy of the acid (HA).
Solvation free energy of the neutral acid (HA).
Solvation free energy of the conjugate base (A⁻).
The pKa can then be calculated using these values in conjunction with the experimental value for the solvation free energy of the proton. Various levels of theory, from semi-empirical methods like AM1 and PM6 to more advanced methods like G4CEP and DFT, can be employed. acs.orgresearchgate.net The choice of the solvation model, such as the Solvation Model based on Density (SMD), is also critical for achieving accurate results. nih.govresearchgate.net
Table 2: Comparison of pKa Prediction Methods
| Method | Typical Mean Absolute Error (pKa units) | Key Features |
|---|---|---|
| G4CEP | ~0.5 - 0.6 | High-accuracy composite method. researchgate.net |
| PM6 (Semi-empirical) | ~0.6 - 0.7 | Fast, good performance with SMD model. acs.orgresearchgate.net |
| DFT (e.g., LSDA) | Highly dependent on basis set and solvent model. | Can achieve high accuracy with proper setup. researchgate.net |
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)
Quantum chemical calculations provide detailed information about the electronic structure of this compound. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor.
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy corresponds to a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting chemical reactivity and stability. researchgate.net A small energy gap generally indicates a molecule that is more reactive and more easily polarizable. researchgate.net These parameters are typically calculated using DFT methods, such as B3LYP, in conjunction with appropriate basis sets. dergipark.org.trresearchgate.net
Table 3: Illustrative Frontier Molecular Orbital Energies
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference indicating chemical reactivity | 6.3 eV |
Conformation Analysis and Stereoelectronic Effects
The three-dimensional shape and flexibility of this compound are governed by rotations around its single bonds. Conformation analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. uomustansiriyah.edu.iq Computational methods can be used to perform a potential energy surface scan by systematically rotating specific bonds to identify the most stable (lowest energy) conformations.
For this compound, key rotations exist around the C2-C3 bond. The relative positions of the bulky isopropyl group, the chlorine atom, and the carboxylic acid group are influenced by stereoelectronic effects. These effects describe how the distribution of electrons in orbitals influences the molecule's geometry and stability. The electronegative chlorine atom creates a dipole and influences the stability of nearby conformers through electrostatic interactions and hyperconjugation. The most stable conformer will typically minimize steric hindrance (repulsion between bulky groups) and optimize favorable electronic interactions. uomustansiriyah.edu.iqacs.org
Applications in Medicinal and Agricultural Chemistry
Role as a Chiral Building Block in Drug Development
The chirality of 2-chloro-3-methylbutanoic acid is a critical attribute in drug development. The (S)-enantiomer, in particular, is recognized as a key chiral building block essential for creating enantiopure drugs. guidechem.com The stereochemical purity of this compound is vital in asymmetric synthesis, allowing for the production of specific enantiomers of a drug, which is often crucial for ensuring therapeutic efficacy and safety. chemimpex.com The ability to create enantiomerically pure products is a fundamental requirement in the pharmaceutical industry to meet safety and effectiveness standards. chemimpex.com
This compound serves as a versatile precursor and intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). guidechem.comjigspharma.com It is classified as a building block for pharmaceutical ingredients, underscoring its foundational role in the production of therapeutic agents. chemscene.com Its chemical structure is incorporated into the final API through multi-step synthetic processes. For instance, derivatives of the compound are used as reactants in processes for creating complex pharmaceutical ingredients. google.com
The compound is specifically employed as an intermediate in the synthesis of pharmaceutical compounds designed to target metabolic disorders. chemimpex.com Researchers also utilize this compound and its derivatives to investigate metabolic pathways and enzyme activities, which provides deeper insights into cellular processes and potential therapeutic targets. chemimpex.com
The carboxyl group of this compound is a key functional handle for prodrug design. A prodrug is an inactive or poorly active molecule that is chemically transformed in the body to release the active parent drug. nih.gov This strategy is often used to improve properties like solubility or bioavailability. The carboxyl group can be esterified, for example, by coupling it with another molecule, such as an antiviral nucleoside. This ester linkage can then be cleaved by esterase enzymes in the body to release the active drug, a common strategy for improving a drug's absorption and distribution. nih.gov
Synthesis of Pharmaceutical Intermediates Targeting Metabolic Disorders
Synthesis of Angiotensin-II Receptor Antagonists and Derivatives (e.g., Valsartan)
The 3-methylbutanoic acid scaffold, of which this compound is a derivative, forms the core of the widely used angiotensin-II receptor antagonist, Valsartan. mdpi.com Valsartan, chemically known as 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, is a potent antihypertensive agent. mdpi.com Syntheses of Valsartan often utilize L-valine or its derivatives as starting materials, which are structurally very similar to this compound. beilstein-journals.org Patented processes for manufacturing Valsartan involve key intermediates that feature the 3-methylbutanoic acid backbone, highlighting the structural importance of this moiety. google.com
Derivatives of the Valsartan scaffold have been synthesized and evaluated for their antihypertensive properties. mdpi.com Angiotensin II receptor blockers (ARBs) like Valsartan are effective at lowering blood pressure. mdpi.com In a study evaluating ester derivatives of Valsartan, the parent compound and its derivatives demonstrated significant antihypertensive effects. The test compound AV2 was identified as being particularly potent against hypertension. mdpi.com
Table 1: Antihypertensive Effects of Synthesized Valsartan Derivatives
| Compound | Dose (mg/kg) | % Decrease in Mean Arterial Pressure (MAP) |
| AV0 (Valsartan) | 10 | 28.5 ± 1.5 |
| AV1 | 10 | 25.4 ± 1.2 |
| AV2 | 10 | 35.6 ± 1.8 |
| AV3 | 10 | 22.3 ± 1.1 |
| AV4 | 10 | 26.8 ± 1.3 |
| AV5 | 10 | 24.1 ± 1.2 |
This table is adapted from a study evaluating derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid. mdpi.com
In addition to antihypertensive activity, derivatives of the Valsartan scaffold have been investigated for their ability to inhibit the urease enzyme. mdpi.com Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathological conditions caused by microorganisms like Helicobacter pylori. researchgate.netscielo.br Inhibition of this enzyme is a therapeutic strategy for treating these conditions. researchgate.net In a study of Valsartan derivatives, several of the synthesized compounds showed significant urease inhibitory actions. mdpi.com The inhibitory activity was found to be dependent on the specific chemical groups attached to the core structure. mdpi.com
Table 2: Urease Enzyme Inhibition by Synthesized Valsartan Derivatives
| Compound | Concentration (mM) | % Inhibition | IC₅₀ (µM) |
| AV0 (Valsartan) | 0.1 | 55.43 ± 1.15 | 89.24 ± 0.94 |
| AV1 | 0.1 | 60.25 ± 1.05 | 82.54 ± 1.02 |
| AV2 | 0.1 | 65.24 ± 1.12 | 76.25 ± 1.14 |
| AV3 | 0.1 | 58.24 ± 1.02 | 85.24 ± 0.98 |
| AV4 | 0.1 | 62.35 ± 1.14 | 79.24 ± 1.05 |
| AV5 | 0.1 | 68.24 ± 1.18 | 73.25 ± 1.21 |
| Thiourea (Standard) | 0.1 | 70.24 ± 1.25 | 21.25 ± 0.12 |
This table is adapted from a study evaluating derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid. IC₅₀ represents the half-maximal inhibitory concentration. mdpi.com
Urease Enzyme Inhibition Studies
Research in Enzyme Inhibition and Biological Targets
This compound and its derivatives are subjects of significant interest in biochemical and medicinal chemistry for their potential to interact with and inhibit biological targets like enzymes. chemimpex.comsmolecule.com The presence of a chlorine atom can enhance the molecule's reactivity, making it a candidate for interacting with enzyme active sites.
Research has established that the this compound framework is a valuable component in the development of compounds that target metabolic pathways. chemimpex.com The chiral nature of the (S)-enantiomer, in particular, is utilized in the synthesis of biologically active molecules designed to study and interfere with enzyme activities in cellular processes. chemimpex.com
While direct inhibition studies on the parent compound are limited, its derivatives have shown notable activity. For instance, a fluoro-analogue, 2-fluoro-3-methylbutanoic acid, has been investigated for its potential to inhibit enzymes such as fatty acid synthase, which is crucial in lipid metabolism. smolecule.com Furthermore, more complex hybrid molecules incorporating the this compound structure have been synthesized and evaluated as potential anticancer agents, with studies confirming their interaction with enzymes like topoisomerase II and caspases, which are critical to cell cycle regulation and apoptosis. nih.gov
Table 1: Investigated Biological Targets of this compound Derivatives
| Derivative Class | Investigated Target/Pathway | Potential Application | Reference(s) |
| Fluoro-analogue | Fatty Acid Synthase | Metabolic Disorders | smolecule.com |
| Thiazolidinone Derivative | Topoisomerase II, Caspases | Anticancer | nih.gov |
| Phenylamino Derivative | PPAR-alpha | Lipid Metabolism Regulation | smolecule.com |
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a fundamental role in regulating lipid and glucose metabolism. smolecule.commdpi.com The alpha subtype, PPAR-alpha, is a well-established therapeutic target for managing dyslipidemia. mdpi.com
Specific derivatives of this compound have been designed to interact with this receptor. Research on (R)-2-((2-Chloro-4-(trifluoromethyl)phenyl)amino)-3-methylbutanoic acid demonstrates its significant biological activity through its interaction with PPAR-alpha. smolecule.com This interaction activates the receptor, leading to an increase in the oxidation of fatty acids and a reduction in low-density lipoprotein cholesterol and triglycerides, highlighting the utility of the this compound scaffold in creating targeted PPAR-alpha modulators. smolecule.com
Potential as an Inhibitor for Enzymes in Metabolic Pathways
Application in Agrochemical Synthesis
The unique structural properties of this compound, particularly its (S)-enantiomer, make it a versatile building block in the agrochemical industry. chemimpex.com It serves as a key intermediate in the synthesis of various crop protection and enhancement products. chemimpex.com
This chiral compound is highly valued in the production of modern herbicides and other crop protection agents. chemimpex.com Its incorporation into the final molecule can enhance efficacy and selectivity, allowing for more targeted action against weeds while minimizing damage to the desired crops. chemimpex.com A structurally related compound, S-2-(4-chlorophenyl)-3-methylbutyric acid, serves as a crucial intermediate in the synthesis of esfenvalerate, a pyrethroid insecticide, underscoring the importance of this chemical class in producing pesticides. echemi.com
Beyond crop protection, this compound has been investigated for its role as a plant growth regulator. chemimpex.com Research indicates that it can help to improve crop yields and bolster plant resistance to various environmental stressors. chemimpex.com This application points to its potential use in developing products that not only protect plants but also actively enhance their growth and resilience in challenging agricultural conditions. chemimpex.com
Table 2: Agrochemical Applications of this compound
| Application Area | Function | Benefit | Reference(s) |
| Crop Protection | Chiral building block for herbicides | Enhances efficacy and selectivity | chemimpex.com |
| Intermediate for insecticides (related compounds) | Production of active ingredients like esfenvalerate | echemi.com | |
| Plant Growth | Plant growth regulator | Enhances crop yield and stress resistance | chemimpex.com |
Production of Herbicides and Crop Protection Agents
Development of Specialty Chemicals and Industrial Reagents
This compound is a key precursor in the synthesis of a variety of specialty chemicals and industrial reagents. Its utility stems from the reactivity of the chlorine atom, which can be readily displaced through nucleophilic substitution reactions, and the carboxylic acid group, which can undergo reactions like esterification and amidation. This dual reactivity makes it a valuable starting material for producing a wide array of organic compounds. guidechem.com
In the agricultural sector, this compound and its derivatives are instrumental. (S)-2-Chloro-3-methylbutanoic acid is a chiral building block used in the production of herbicides and other crop protection agents, where its specific structure can enhance efficacy and selectivity. chemimpex.com Research has also explored its role as a plant growth regulator, with studies indicating it can help improve crop yields and increase resistance to environmental stressors. chemimpex.com
Furthermore, in industrial processes, it functions as an intermediate for various chemical transformations. For instance, the chlorine atom makes the molecule more reactive towards nucleophiles, facilitating its use in synthesizing other chemicals. The production of pharmaceutical intermediates is a significant application, contributing to the development of medications for metabolic disorders. chemimpex.com
Use in Polymer Chemistry as a Building Block for Specialty Polymers
The structural features of this compound make it a valuable component in polymer chemistry. It acts as a building block for the synthesis of specialty polymers. chemimpex.com The carboxylic acid functional group allows it to be incorporated into polymer chains through esterification reactions with polyols, for example. The presence of the chloro- and methyl- groups on the polymer backbone can then influence the final properties of the material.
These specialty polymers, which can be tailored for specific applications, find use in products such as coatings and adhesives. chemimpex.com The incorporation of this building block can impart unique characteristics to the resulting polymer, such as altered solubility, adhesion, and chemical resistance. The ester derivative of the related compound, 3-chloro-3-methylbutanoic acid, is noted for its use in the polymer industry, suggesting a similar utility for the 2-chloro isomer. vulcanchem.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₅H₉ClO₂ | nih.govchemsrc.com |
| Molecular Weight | 136.58 g/mol | chemimpex.comnih.govchemscene.com |
| Density | 1.144 - 1.2 g/cm³ | chemicalbook.com |
| Boiling Point | 109 °C at 16 mmHg; 210.3 °C at 760 mmHg | chemimpex.comchemsrc.com |
| Flash Point | 81 °C | |
| Appearance | Colorless to light yellow/orange clear liquid | chemimpex.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (R)-2-chloro-3-methylbutanoic acid |
| (S)-2-chloro-3-methylbutanoic acid |
| 3-chloro-3-methylbutanoic acid |
Comparative Studies with Analogous Compounds
Comparison with Chloro-Substituted Butanoic Acid Isomers and Analogs
The properties of a halogenated carboxylic acid are significantly influenced by the arrangement of its atoms. Comparing 2-Chloro-3-methylbutanoic acid with its isomers and structural analogs reveals key structure-activity relationships.
The position of the chlorine atom on the butanoic acid carbon chain has a profound impact on the compound's acidity, a key indicator of its chemical reactivity. This is due to the inductive effect, where the electronegative chlorine atom withdraws electron density from the rest of the molecule. quora.comquora.com This electron-withdrawing effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acid's strength. quora.comquora.com
The strength of the inductive effect is distance-dependent; it diminishes rapidly as the chlorine atom moves further away from the carboxylic acid group. chemguide.co.ukpressbooks.publibretexts.org Consequently, 2-chlorobutanoic acid is the strongest acid among its positional isomers. quora.comquora.com As the chlorine atom is moved to the third (3-chloro) and fourth (4-chloro) positions, its influence on the carboxyl group decreases, resulting in a weaker acid. pressbooks.pub The pKa values clearly illustrate this trend, with 4-chlorobutanoic acid having an acidity similar to that of unsubstituted butanoic acid. pressbooks.publibretexts.org
Table 1: Comparison of pKa Values for Chlorobutanoic Acid Isomers
| Compound | pKa Value | Reference |
| 2-Chlorobutanoic acid | 2.86 | pressbooks.pub |
| 3-Chlorobutanoic acid | 4.05 | pressbooks.pub |
| 4-Chlorobutanoic acid | 4.52 | pressbooks.pub |
| Butanoic acid | ~4.82 | pressbooks.pub |
Structural Analogs (e.g., 2-Chloro-3-hydroxy-3-methylbutanoic acid)
Comparison with Fluoro-Substituted Analogs (e.g., 2-Fluoro-3-methylbutanoic acid)
Substituting chlorine with other halogens, such as fluorine, provides further insight into the electronic effects governing the molecule's properties.
Fluorine is the most electronegative element, and its substitution into an organic molecule has significant consequences. libretexts.org The high electronegativity of fluorine leads to a stronger inductive electron-withdrawing effect compared to chlorine. msu.edu This generally results in a greater increase in the acidity of the carboxylic acid. msu.edu For example, trifluoroacetic acid is about 33,000 times stronger than acetic acid due to the powerful electron-withdrawing effect of the three fluorine atoms. pressbooks.pub
In the context of 3-methylbutanoic acid analogs, 2-Fluoro-3-methylbutanoic acid is distinguished from its chloro counterpart by the unique properties of fluorine. smolecule.com The fluorine atom's high electronegativity and small size significantly influence the compound's reactivity and stability. smolecule.com While both fluorine and chlorine are electron-withdrawing, fluorine's smaller size can reduce steric hindrance compared to chlorine. This difference in halogen electronegativity and size can alter the molecule's interactions with biological targets and its metabolic stability, which are key considerations in drug design.
Table 2: Electronegativity of Halogens (Pauling Scale)
| Halogen | Electronegativity | Reference |
| Fluorine (F) | 3.98 | libretexts.org |
| Chlorine (Cl) | 3.16 | libretexts.org |
| Bromine (Br) | 2.96 | libretexts.org |
| Iodine (I) | 2.66 | libretexts.org |
Derivatives with Additional Functional Groups
The introduction of other functional groups, such as sulfonamides, can dramatically alter the chemical nature of the parent acid.
Sulfonamide derivatives of amino acids and related compounds are a well-studied class of molecules, often investigated for their biological activity, such as enzyme inhibition. google.com When a sulfonamide group is incorporated into a structure related to this compound, it significantly modulates the compound's acidity.
For instance, a sulfonamide derivative like 2-(2,5-dichlorobenzenesulfonamido)-3-methylbutanoic acid has a pKa in the range of 1.5–2.0. This is substantially more acidic than this compound, which has an estimated pKa of approximately 2.8–3.2. The strong electron-withdrawing nature of the sulfonyl group, combined with the chloro substituents on the benzene (B151609) ring, greatly enhances the acidity of the molecule. This increased acidity is due to the stabilization of the resulting anion after proton donation. The sulfonamide group's ability to form hydrogen bonds and participate in ionic interactions is also crucial for its binding to biological targets.
Trifluoromethyl Group Effects on Metabolic Stability and Electronegativity
The substitution of a chloro or methyl group with a trifluoromethyl (CF₃) group in analogous compounds has profound effects on metabolic stability and electronegativity. The CF₃ group is frequently employed as a bioisostere for methyl or chloro groups to modify the electronic characteristics of a molecule or to shield a metabolically susceptible methyl group from oxidative processes. wikipedia.org
The introduction of fluorine, especially in the form of a CF₃ group, is a widely used strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. vulcanchem.comnih.gov This increased stability is primarily due to the CF₃ group's resistance to enzymatic degradation, particularly by cytochrome P450 enzymes. vulcanchem.com The enhancement of metabolic stability is not directly attributed to the strength of the carbon-fluorine bond, but rather to the high activation energy required for metabolic pathways to attack the fluorinated site, causing metabolism to favor other, more accessible routes. nih.gov This resistance to oxidative metabolism can significantly increase a compound's in vivo half-life. vulcanchem.com
The trifluoromethyl group possesses high electronegativity, which significantly influences the acidity of the parent molecule. wikipedia.org Its electron-withdrawing nature helps to delocalize the negative charge within the carboxylate anion, thereby stabilizing it and increasing the acidity of the carboxylic acid. openstax.org This effect is demonstrated by the pKa of trifluoroacetic acid (0.59), which is substantially lower than that of acetic acid (4.76), indicating a much stronger acid. openstax.org The electronegativity of the CF₃ group on the Pauling scale is approximately 3.5, placing it between that of chlorine (3.0) and fluorine (4.0). wikipedia.orgnih.govbeilstein-journals.org
In addition to altering metabolic stability and acidity, the CF₃ group increases lipophilicity, a property that can improve a compound's absorption and transport across biological membranes. nih.govbeilstein-journals.org
Table 1: Comparison of Physicochemical Properties of Substituents This table provides a comparative view of the electronegativity and hydrophobicity for various chemical substituents.
| Substituent | Pauling Electronegativity | Hydrophobicity Parameter (π) |
|---|---|---|
| -H | 2.1 | 0.00 |
| -CH₃ | 2.3 | 0.56 |
| -Cl | 3.0 | 0.71 |
| -CF₃ | 3.5 | 0.88 |
| -F | 4.0 | 0.14 |
Data sourced from multiple references. nih.govbeilstein-journals.org
Stereoisomeric Comparisons and Enantioselective Differences
This compound possesses two chiral centers, at the C2 and C3 positions. According to the van't Hoff rule, which calculates the number of possible stereoisomers as 2ⁿ (where n is the number of chiral centers), the compound can exist as four distinct stereoisomers. vedantu.com These stereoisomers comprise two pairs of enantiomers (non-superimposable mirror images). vedantu.com
The different spatial arrangements of atoms in stereoisomers mean they can interact differently with other chiral molecules, such as biological receptors or enzymes, leading to distinct biological activities. cymitquimica.com This is a critical consideration in pharmaceutical and biological research. For instance, the enantiomers of the related compound 2-methylbutanoic acid are known to have different odors, a direct consequence of their differential interaction with olfactory receptors. wikipedia.orgsmolecule.com
The specific enantiomers of this compound are identified by their CAS numbers; for example, the (S)-enantiomer is CAS 26782-74-1 and the (R)-enantiomer is CAS 84918-96-7. cymitquimica.com The physical properties of a pure enantiomer can also differ from a racemic mixture (a 50:50 mix of enantiomers). A study on the analogous compound 2-bromo-3-methylbutyric acid revealed that the pure (R)-enantiomer and the racemic mixture crystallize differently, forming homochiral and heterochiral hydrogen-bonded dimers, respectively. mdpi.com
Due to these potential differences in activity, methods for separating stereoisomers and synthesizing specific enantiomers are highly important. Enantioselective synthesis aims to produce a single, desired stereoisomer. organic-chemistry.org For example, the enantiomers of 2-methylbutanoic acid can be prepared via the asymmetric hydrogenation of tiglic acid. wikipedia.org
Enzymatic resolution is a widely used technique for separating enantiomers. This method leverages the high stereoselectivity of enzymes, such as lipases, which catalyze reactions on one enantiomer at a much faster rate than the other. nih.gov Lipases from sources like Candida rugosa have been successfully used in the kinetic resolution of racemic 2-methylalkanoic acids through enantioselective esterification or hydrolysis. researchgate.netgoogle.comresearchgate.net The efficiency of this separation, measured by the enantiomeric ratio (E-value), is highly dependent on the substrate structure. For example, the lipase-catalyzed resolution of 2-methylbutyric acid showed a low E-value of 3.6, while the resolution of 2-methyldecanoic acid under similar conditions was much more efficient, with an E-value of 40. researchgate.net This demonstrates that enzymes can exhibit significant enantioselective differences in their reactivity towards even closely related chiral substrates.
Table 2: Stereoisomers of this compound and Related Compounds This table details the identified stereoisomers and their specific identifiers or properties.
| Compound | Stereoisomer | CAS Number | Notes |
|---|---|---|---|
| This compound | (S)-enantiomer | 26782-74-1 | Also referred to as (S)-(+)-2-Chloro-3-methylbutanoic acid. cymitquimica.com |
| This compound | (R)-enantiomer | 84918-96-7 | --- |
| 2-Methylbutanoic acid | (S)-enantiomer | Not specified | Possesses a sweet, fruity odor. wikipedia.orgsmolecule.com |
| 2-Methylbutanoic acid | (R)-enantiomer | Not specified | Exhibits a pungent, cheesy odor. wikipedia.orgsmolecule.com |
| 2-Bromo-3-methylbutyric acid | (R)-enantiomer | Not specified | Forms homochiral dimers in its crystalline state. mdpi.com |
| 2-Bromo-3-methylbutyric acid | Racemic mixture | Not specified | Forms heterochiral dimers in its crystalline state. mdpi.com |
Environmental and Toxicological Research Perspectives
Degradation Pathways and Environmental Fate Studies
The environmental fate and degradation pathways of 2-Chloro-3-methylbutanoic acid are influenced by its chemical structure, which includes a carboxylic acid group and a chlorine atom. cymitquimica.com These features make it susceptible to various transformation processes in the environment. While specific, comprehensive degradation studies on this particular compound are not extensively detailed in the available literature, inferences can be drawn from the behavior of similar halogenated carboxylic acids.
Hydrolysis is a potential degradation pathway, where the chlorine atom can be substituted by a hydroxyl group, although this process may be slow under typical environmental pH conditions. The presence of the carboxylic acid group renders the molecule soluble in water, facilitating its transport in aqueous environments. cymitquimica.com The reactivity of the chlorine atom makes the molecule more susceptible to nucleophilic attack, which can be a key step in its degradation.
In the context of its synthesis, byproducts can be formed, and their environmental fate is also a consideration. For instance, the synthesis of related compounds can sometimes result in brownish foreruns during distillation, which are decomposition products. Minimizing these byproducts through controlled reaction conditions is crucial to reduce the environmental load of related chemical species.
Further research is needed to fully elucidate the specific microbial and abiotic degradation pathways of this compound, including rates of degradation and the identification of intermediate and final breakdown products under various environmental conditions.
Potential for Disinfection By-Product Formation
This compound has been identified as a disinfection by-product (DBP) in chlorinated swimming pool water. nih.gov DBPs are chemical compounds formed unintentionally when disinfectants like chlorine react with natural organic matter present in the water. nih.gov The formation of a wide array of DBPs is a known consequence of water disinfection processes. nih.gov
In a comprehensive study of swimming pool water, this compound was detected in samples from five different pools. nih.gov The study involved extracting and concentrating water samples, followed by derivatization with diazomethane (B1218177) to convert haloacids into their corresponding methyl esters for gas chromatography/mass spectrometry (GC/MS) analysis. nih.gov The presence of this compound highlights the complex chemical reactions that can occur in treated recreational waters.
The identification of this compound as a DBP underscores the importance of understanding the precursors and formation mechanisms of these compounds to potentially mitigate their presence in treated water.
Research into Potential Biological System Effects and Toxicity
The toxicological profile of this compound is not yet fully investigated, but preliminary research and its structural characteristics suggest areas for further study. fishersci.com The presence of a chlorine atom can enhance the reactivity and potential biological activity of the molecule. cymitquimica.com
While comprehensive toxicity data is limited, the compound is handled with care in laboratory settings due to its potential toxicity and reactivity. cymitquimica.com In vitro studies on related compounds have explored their biological activities. For example, a derivative, 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid, has been investigated for its potential anti-breast cancer properties. mdpi.com This research, while not directly on this compound, indicates that the core structure can be a scaffold for biologically active molecules.
It is important to note that different stereoisomers (enantiomers) of chiral compounds like this compound can exhibit distinct biological activities. cymitquimica.com Therefore, toxicological assessments should ideally consider the specific stereochemistry of the compound.
Further research is required to determine the specific mechanisms of action and to establish a comprehensive toxicity profile for this compound in various biological systems.
Safety and Handling Considerations in Laboratory and Industrial Settings
Proper safety and handling procedures are essential when working with this compound in both laboratory and industrial environments due to its potential hazards.
Personal Protective Equipment (PPE):
Eye and Face Protection: Chemical safety goggles or glasses that meet OSHA or European Standard EN166 regulations are recommended. fishersci.com
Skin Protection: Appropriate protective gloves and clothing are necessary to prevent skin exposure. fishersci.com Nitrile gloves are a suitable option.
Respiratory Protection: If exposure limits are exceeded or irritation occurs, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.com Work should be conducted in a well-ventilated area or under a fume hood. fishersci.com
Handling and Storage:
The compound should be handled in accordance with good industrial hygiene and safety practices.
It is combustible and should be kept away from heat, sparks, open flames, and hot surfaces. tcichemicals.com
Use non-sparking tools and take precautionary measures against static discharge. fishersci.com
Store in a cool, well-ventilated, and dry place in a tightly closed, corrosive-resistant container. fishersci.comtcichemicals.com Recommended storage temperature is often between 2–8°C under an inert gas like argon to prevent hydrolysis.
Store locked up and ensure that eyewash stations and safety showers are located near the workstation. fishersci.com
Spills and Disposal:
In case of a spill, absorb the material with an inert substance like sand or silica (B1680970) gel. fishersci.com
The collected waste should be placed in suitable, closed containers for disposal by an approved waste disposal plant. fishersci.com
Discharge into the environment should be avoided.
Incompatible Materials:
The compound should be kept away from acids, bases, reducing agents, acid anhydrides, acid chlorides, and oxidizing agents. fishersci.com
Q & A
Q. What are the recommended synthetic routes for 2-chloro-3-methylbutanoic acid, and how can stereochemical purity be ensured?
The compound can be synthesized via stereospecific pathways using chiral precursors. For example, (R)-2-chloro-3-methylbutanoic acid is synthesized from D-valine through diazotization and halogenation, preserving stereochemistry . To ensure enantiomeric purity, chiral HPLC or polarimetry should be employed post-synthesis. Reaction intermediates should be monitored using H NMR to confirm structural integrity, with specific attention to the α-proton environment (δ 4.1–4.3 ppm for the chloro-substituted carbon) .
Q. How can the structure of this compound be confirmed using crystallographic methods?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in ethanol can be analyzed using SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution). The ORTEP-3 GUI is recommended for visualizing thermal ellipsoids and validating bond lengths/angles, particularly the C-Cl bond (~1.79 Å) and carboxyl group geometry .
Q. What analytical techniques are critical for assessing the purity of this compound?
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to detect impurities (<0.5%).
- Spectroscopy : C NMR to verify absence of unreacted precursors (e.g., valine methyl ester signals at δ 170–175 ppm).
- Elemental analysis : Confirm %C, %H, and %Cl within ±0.3% of theoretical values .
Q. What precautions are necessary for handling this compound in the laboratory?
Use fume hoods and nitrile gloves due to its moisture-sensitive nature. Store at 2–8°C under inert gas (argon) to prevent hydrolysis. Quench waste with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?
Cross-validate using orthogonal methods:
- Melting point discrepancies : Perform differential scanning calorimetry (DSC) to distinguish polymorphs.
- Spectral mismatches : Compare experimental H NMR with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* basis set).
- Crystallographic validation : Resolve ambiguities in substituent positions via SC-XRD (e.g., distinguishing regioisomers in sulfonamide derivatives) .
Q. What strategies enable the synthesis of enantiomerically pure (S)-2-chloro-3-methylbutanoic acid?
Use L-valine as a chiral pool starting material. After diazotization, employ kinetic resolution with a lipase (e.g., Candida antarctica Lipase B) in an organic/aqueous biphasic system to enhance enantiomeric excess (ee >98%). Monitor ee via chiral GC (Cyclodextrin-based column) .
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Perform molecular docking or molecular dynamics simulations to model transition states. Use software like Gaussian to calculate activation energies for SN2 pathways. Validate with experimental kinetics (e.g., second-order rate constants in DMSO/water) .
Q. What role does this compound play in medicinal chemistry, particularly in prodrug design?
Its carboxyl group facilitates esterase-activated prodrug synthesis. For example, coupling with antiviral nucleosides via Steglich esterification improves bioavailability. Assess hydrolysis rates in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to optimize release kinetics .
Q. How can stability studies under accelerated conditions (heat, light, pH) be designed for this compound?
- Thermal stability : Use thermogravimetric analysis (TGA) at 25–200°C (heating rate 10°C/min).
- Photostability : Expose to UV light (320–400 nm) for 48 hours; monitor degradation via LC-MS.
- pH stability : Incubate in buffers (pH 2–12) at 37°C; quantify intact compound using H NMR integration .
Q. What advanced spectroscopic techniques are suitable for studying hydrogen-bonding interactions in this compound cocrystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
